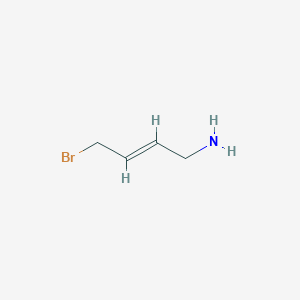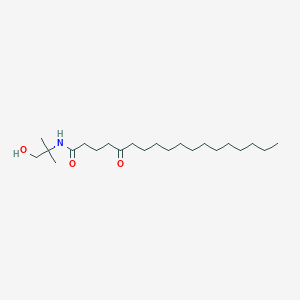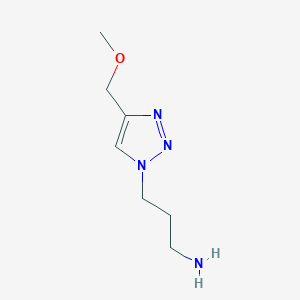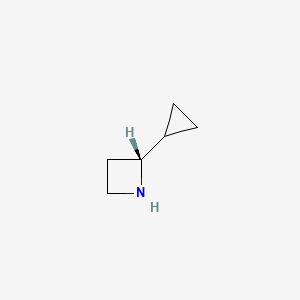
(1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with an amino and a methyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 1-amino-2-methyl-1-oxopropane with hydrazine to form the pyrazole ring. This intermediate is then reacted with a boronic acid derivative under suitable conditions to yield the final product. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity, which is often achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its boronic acid group can interact with biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to inhibit certain enzymes can be exploited to design drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of (1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of certain enzymes. This interaction can disrupt metabolic pathways and lead to the desired biological effects. The pyrazole ring can also interact with various receptors, further contributing to the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, (1-(1-Amino-2-methyl-1-oxopropan-2-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the boronic acid group and the pyrazole ring. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H12BN3O3 |
|---|---|
Molekulargewicht |
197.00 g/mol |
IUPAC-Name |
[1-(1-amino-2-methyl-1-oxopropan-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H12BN3O3/c1-7(2,6(9)12)11-4-5(3-10-11)8(13)14/h3-4,13-14H,1-2H3,(H2,9,12) |
InChI-Schlüssel |
LJNUPBIAFRKTBP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(N=C1)C(C)(C)C(=O)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


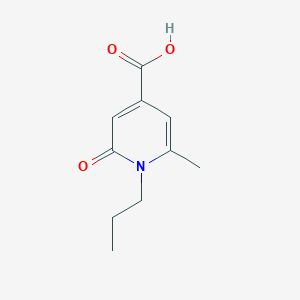
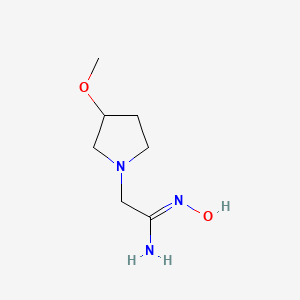
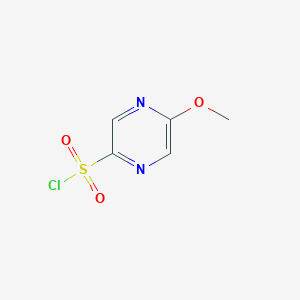
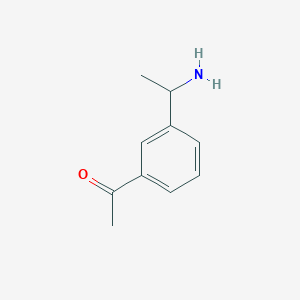

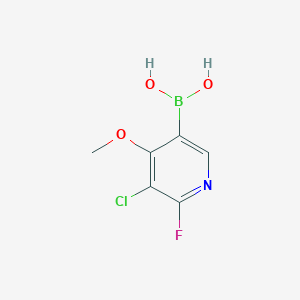
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)

